Taranabant - 701977-09-5

Taranabant

Catalog Number: EVT-283462
CAS Number: 701977-09-5
Molecular Formula: C27H25ClF3N3O2
Molecular Weight: 516 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taranabant, chemically named N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide, is a selective inverse agonist of the cannabinoid-1 receptor (CB1R). [, ] Initially developed by Merck & Co. Inc. for the potential treatment of obesity and nicotine dependence, [] Taranabant effectively blocks the activity of CB1R, a key component of the endocannabinoid system (ECS) involved in regulating appetite, metabolism, and energy balance. [, ]

Synthesis Analysis

Taranabant synthesis can be achieved through various methods. One approach involves a palladium-catalyzed amidation of an enol tosylate, leading to a stereodefined tetrasubstituted enamide. Subsequent asymmetric hydrogenation of this intermediate yields Taranabant. [] Another method utilizes a dynamic kinetic resolution via hydrogenation to produce a crucial chiral bromo alcohol intermediate, which is further processed to synthesize Taranabant with high enantioselectivity. [] These synthetic routes offer efficient and scalable pathways for producing Taranabant. []

Molecular Structure Analysis

Taranabant primarily undergoes oxidative metabolism, leading to various metabolites. [] Key metabolic pathways involve hydroxylation at the benzylic carbon adjacent to the 3-cyanophenyl ring, forming the active metabolite M1. [] Additionally, oxidation of the geminal methyl groups of Taranabant or M1 generates diastereomeric carboxylic acid metabolites. [] In rats, oxidation of the cyanophenyl ring, followed by glutathione or glucuronic acid conjugation, represents another significant metabolic pathway. [] In vitro studies with human liver microsomes identified CYP3A4 as the primary enzyme responsible for Taranabant metabolism. []

Mechanism of Action

Taranabant exerts its effects by acting as an inverse agonist at CB1R. [, , , , ] Unlike antagonists that simply block endocannabinoid binding, inverse agonists bind to the receptor and suppress its constitutive activity, shifting it towards an inactive state. [, ] This action disrupts the endocannabinoid system's influence on appetite regulation, energy expenditure, and lipid metabolism, contributing to weight loss and metabolic improvements. [, , ]

Physical and Chemical Properties Analysis

Taranabant exhibits favorable pharmacokinetic properties for once-daily oral administration. [, ] It demonstrates rapid absorption, reaching peak plasma concentrations within 1-2 hours after oral dosing. [, ] Taranabant displays a biphasic elimination profile with a terminal half-life ranging from 38 to 104 hours. [, ] Co-administration with a high-fat meal significantly enhances its absorption, increasing peak concentration and overall exposure. []

Applications
  • Obesity Research: Preclinical studies demonstrate Taranabant's effectiveness in reducing food intake, increasing energy expenditure, and promoting weight loss in animal models of obesity. [, ] Clinical trials have explored its efficacy in weight management and improving metabolic parameters in overweight and obese individuals. [, , ]
  • Nicotine Dependence Research: Preclinical and clinical studies investigated Taranabant's potential as a smoking cessation aid, aiming to reduce nicotine cravings and withdrawal symptoms. [, , ]
  • Gastrointestinal Disorder Research: Emerging research suggests a potential role for Taranabant in addressing gastrointestinal disorders like constipation-predominant irritable bowel syndrome (IBS-C). [, ] Preclinical studies highlight its ability to alleviate abdominal pain and enhance intestinal transit in mouse models of IBS-C. []
Future Directions

While the development of Taranabant as a therapeutic drug has been halted due to adverse effects observed in clinical trials, [, , , ] it continues to hold value as a research tool. Future research directions may focus on:

  • Understanding CB1R Pharmacology: Taranabant can serve as a valuable pharmacological tool to further investigate the complexities of CB1R signaling, receptor trafficking, and interactions with other cellular components. []
  • Developing Peripherally Restricted CB1R Antagonists: Lessons learned from Taranabant's adverse effect profile can guide the development of next-generation CB1R antagonists with improved safety profiles, potentially by limiting their access to the central nervous system. [, ]
  • Exploring Targeted Applications: Future research might explore Taranabant's therapeutic potential in specific patient populations or disease contexts where CB1R modulation shows promise, while carefully considering potential risks and benefits. [, ]

Properties

CAS Number

701977-09-5

Product Name

Taranabant

IUPAC Name

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide

Molecular Formula

C27H25ClF3N3O2

Molecular Weight

516 g/mol

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1

InChI Key

QLYKJCMUNUWAGO-GAJHUEQPSA-N

SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0364
MK-0364
MK0364
N-(3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide
taranabant

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Isomeric SMILES

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.